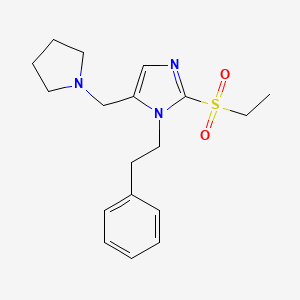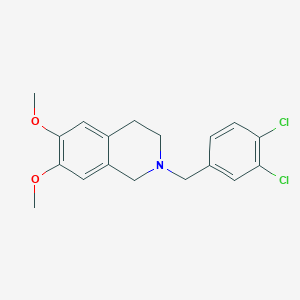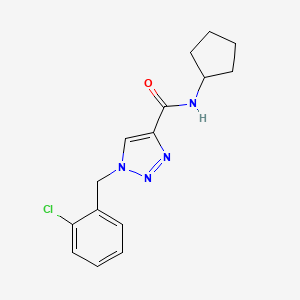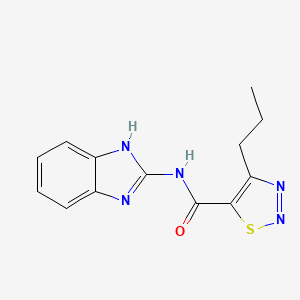![molecular formula C21H23ClN2O2 B6076903 (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone, also known as Ketamine, is a widely used anesthetic agent that has been in use for over 50 years. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have a wide range of therapeutic applications.
作用機序
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone acts as a non-competitive NMDA receptor antagonist, which results in the inhibition of glutamate neurotransmission. This inhibition leads to a decrease in the activity of the prefrontal cortex, which is associated with mood regulation and cognitive function. (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone also has an effect on other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects:
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to have a rapid onset of action, with effects observed within minutes of administration. It has a short half-life of approximately 2 hours and is metabolized in the liver. (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is associated with synaptic plasticity and neuroprotection. It has also been shown to increase the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of protein synthesis and cellular growth.
実験室実験の利点と制限
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been widely used in preclinical research due to its rapid onset of action and its ability to induce a state of dissociation in animals. However, there are limitations to the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in lab experiments, including its potential for abuse and its effects on the cardiovascular system.
将来の方向性
There are several potential future directions for the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in research. One area of interest is its potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is interest in the development of new analogs of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone that may have improved therapeutic potential.
In conclusion, (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone is a widely used anesthetic agent that has shown potential for the treatment of various psychiatric and neurological disorders. Its mechanism of action involves the inhibition of glutamate neurotransmission, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several potential future directions for the use of (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone in research.
合成法
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone is synthesized through the reaction of 2-chlorobenzonitrile with cyclohexanone in the presence of sodium amide, followed by reduction with sodium borohydride. The resulting product is then reacted with 3-dimethylaminophenyl magnesium bromide to produce (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone.
科学的研究の応用
(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been extensively studied for its therapeutic potential in the treatment of various psychiatric and neurological disorders, including depression, anxiety, post-traumatic stress disorder, and chronic pain. It has also been used as an anesthetic agent in both humans and animals. In addition, (3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone has been shown to have potential in the treatment of addiction and alcoholism.
特性
IUPAC Name |
(3-chlorophenyl)-[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-23(2)19-10-4-7-16(13-19)21(26)24-11-5-8-17(14-24)20(25)15-6-3-9-18(22)12-15/h3-4,6-7,9-10,12-13,17H,5,8,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBEDVRBDTJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(diphenylmethyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6076820.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)



![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)

![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)
![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)

![4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
